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molecular formula C9H7F4NO3 B8519334 2-Pyridinecarboxylicacid,5-(2,2,3,3-tetrafluoropropoxy)-

2-Pyridinecarboxylicacid,5-(2,2,3,3-tetrafluoropropoxy)-

Cat. No. B8519334
M. Wt: 253.15 g/mol
InChI Key: DBADNJPSKGVYJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08754075B2

Procedure details

In a manner analogous to that described in example 17b), the hydrolysis of the 5-(2,2,3,3-tetrafluoro-propoxy)-pyridine-2-carboxylic acid methyl ester with lithium hydroxide yielded the title compound as a light yellow solid (yield 94% of theory). MS (ISP): m/z=253 [M]+.
Name
5-(2,2,3,3-tetrafluoro-propoxy)-pyridine-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([O:11][CH2:12][C:13]([F:18])([F:17])[CH:14]([F:16])[F:15])=[CH:7][N:6]=1)=[O:4].[OH-].[Li+]>>[F:18][C:13]([F:17])([CH:14]([F:16])[F:15])[CH2:12][O:11][C:8]1[CH:9]=[CH:10][C:5]([C:3]([OH:4])=[O:2])=[N:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
5-(2,2,3,3-tetrafluoro-propoxy)-pyridine-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1=NC=C(C=C1)OCC(C(F)F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Li+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(COC=1C=CC(=NC1)C(=O)O)(C(F)F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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